2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-19-10-12-20(13-11-19)26-24(29)18-33(31,32)23-16-28(22-9-5-4-8-21(22)23)17-25(30)27-14-6-2-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDOKNZTZDCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, incorporating an indole core, a sulfonyl group, and an azepane ring, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H31N3O4S
- Molecular Weight : 481.6 g/mol
- CAS Number : 878060-21-0
The mechanism of action for this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For instance, it has been noted to interact with glycine transporter 1 (GlyT1), showing potential as a therapeutic agent for neurological disorders .
- Receptor Modulation : The structural components may allow the compound to modulate receptor activity, influencing signal transduction pathways relevant to various physiological processes.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Studies have explored the anticancer properties of related indole-sulfonamide compounds. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications to the indole structure can enhance biological activity .
Central Nervous System Effects
The ability of the compound to penetrate the blood-brain barrier has been highlighted in pharmacokinetic studies. This characteristic is crucial for developing treatments for central nervous system disorders, where modulation of neurotransmitter transporters like GlyT1 could provide therapeutic benefits .
Table 1: Summary of Biological Activities
Case Study: GlyT1 Inhibition
In a study focusing on GlyT1 inhibitors, compounds structurally similar to this compound were evaluated for their potency. The most effective compounds exhibited IC50 values in the nanomolar range, demonstrating significant potential for treating conditions like schizophrenia and depression through enhanced glycine signaling in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Observations
The p-tolyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl analog , which may enhance membrane permeability but reduce aqueous solubility. Ortho-tolyl substitution (vs. para) introduces steric hindrance, possibly affecting binding to planar targets like enzymes or receptors .
Biological Activity Trends :
- Adamantane-containing indole derivatives (e.g., ) exhibit anticancer activity, suggesting the indole core’s role in cytotoxicity. The target compound’s sulfonyl group may confer distinct binding modes compared to oxoacetamide derivatives.
- Hybrids like the NSAID-tryptamine conjugate highlight the indole scaffold’s versatility in targeting inflammatory pathways, though the target compound’s azepane and sulfonyl groups may redirect activity toward other targets (e.g., kinases or GPCRs).
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for sulfonyl-linked indoles, such as coupling indole-3-sulfonyl chloride with azepane-containing amines, followed by acetylation with p-toluidine .
- Yields and purity depend on optimized reaction conditions (e.g., anhydrous solvents, controlled temperature) to avoid side reactions at the sulfonyl or azepane moieties .
Computational and Spectroscopic Data: The target compound’s 1H-NMR spectrum would show characteristic indole protons (δ 7.2–8.1 ppm), azepane methylenes (δ 1.4–2.1 ppm), and p-tolyl methyl (δ 2.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
